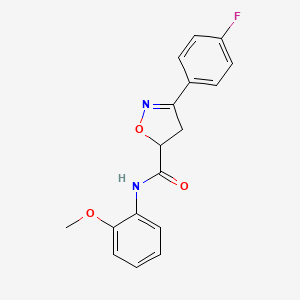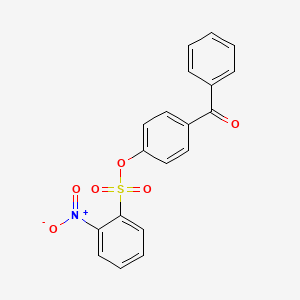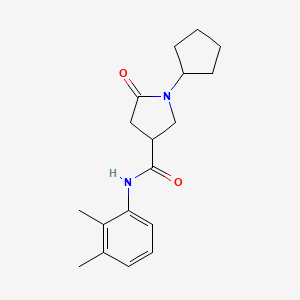![molecular formula C14H10N2O5 B4847747 2-(2-hydroxyethyl)-5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione CAS No. 79070-65-8](/img/structure/B4847747.png)
2-(2-hydroxyethyl)-5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione
説明
2-(2-hydroxyethyl)-5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione is a chemical compound that belongs to the family of isoquinoline derivatives. It is commonly referred to as HONQ or HNQ and has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, pharmacology, and biochemistry.
科学的研究の応用
Antiviral Applications
One of the prominent scientific applications of derivatives of 2-(2-hydroxyethyl)-5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione is in antiviral research. For example, studies have shown that specific derivatives of this compound exhibit inhibitory effects on viral replication, especially against herpes simplex and vaccinia viruses, when tested in chick embryo cell cultures (Garcia-Gancedo et al., 1979). However, these derivatives do not show virucidal effects and their activity is time-related.
Antitumor Activity
The derivatives of this compound have been recognized for their potential in antitumor applications. A series of mono and bis derivatives have shown significant antitumor activity against various cancer cell lines, such as HeLa, A549, P388, HL-60, MCF-7, HCT-8, and A375 (Wu et al., 2010). These findings are instrumental in developing novel classes of antitumor agents based on the structure of this compound.
Polymerization and Photostabilization
This compound's derivatives also find applications in polymer chemistry. Studies have shown that certain derivatives can act as photoinitiators for the polymerization of epoxides and acrylates under various light conditions (Xiao et al., 2015). Additionally, novel blue emitting adducts of this compound have been synthesized for potential use in brightening and stabilizing polymers (Bojinov et al., 2005).
Nonlinear Optical Properties
In the field of optics, derivatives of this compound have been studied for their nonlinear optical properties. For instance, research involving the use of a high repetition rate femtosecond laser revealed significant findings related to the nonlinear refractive index and two-photon absorption cross-section of a derivative of this compound (Abidin et al., 2013). These properties are crucial in developing materials for advanced optical applications.
Antimicrobial Activity
Research has also explored the antimicrobial activity of derivatives of this compound. Certain aminoalkyl derivatives have shown potent antibacterial and antifungal activities against a range of microorganisms, including Staphylococcus aureus, Escherichia coli, Stenotrophomonas maltophilia, Bacteroides fragilis, Bacteroides thetaiotaomicron, Propionibacterium acnes, and Candida albicans (Kuran et al., 2012). This suggests their potential use in developing new antimicrobial agents.
Fluorescent UV Absorbers
Additionally, certain derivatives of this compound have been synthesized and studied as fluorescent UV absorbers. These compounds have shown good photostabilizing efficiency, indicating their potential for dyeing and stabilization of polymer materials (Bojinov & Grabchev, 2005). The ability to combine UV absorption and fluorescence in one molecule can be advantageous in various industrial applications.
特性
IUPAC Name |
2-(2-hydroxyethyl)-5-nitrobenzo[de]isoquinoline-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O5/c17-5-4-15-13(18)10-3-1-2-8-6-9(16(20)21)7-11(12(8)10)14(15)19/h1-3,6-7,17H,4-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZWAVLDRXDPZOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=CC3=C2C(=C1)C(=O)N(C3=O)CCO)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50229522 | |
| Record name | 1H-Benz(de)isoquinoline-1,3(2H)-dione, 2-(2-hydroxyethyl)-5-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50229522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
79070-65-8 | |
| Record name | 1H-Benz(de)isoquinoline-1,3(2H)-dione, 2-(2-hydroxyethyl)-5-nitro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079070658 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Benz(de)isoquinoline-1,3(2H)-dione, 2-(2-hydroxyethyl)-5-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50229522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(tert-butyl)-4-({[(2,5-dimethoxyphenyl)amino]carbonothioyl}amino)benzenesulfonamide](/img/structure/B4847666.png)
![N-(3-cyano-4,5-diphenyl-2-furyl)-2-[(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)thio]acetamide](/img/structure/B4847670.png)

![N-(2-benzoyl-4-chlorophenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4847686.png)
![4-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]-2-butyn-1-yl 2-chlorobenzoate](/img/structure/B4847689.png)
![2-{5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furyl}-7,9-dimethylpyrido[3',2':4,5]thieno[2,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4847699.png)


![N~2~-(2-bromophenyl)-N~1~-{4-[(diethylamino)sulfonyl]phenyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4847722.png)
![N-(4-ethoxyphenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide](/img/structure/B4847731.png)
![N-[2-(1-adamantyloxy)ethyl]-3-[(4-nitro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4847734.png)
![N-(4-chlorophenyl)-N'-[4-(1-pyrrolidinylmethyl)phenyl]urea](/img/structure/B4847738.png)

![methyl 4,5-dimethoxy-2-{[(2,4,5-trichlorophenoxy)acetyl]amino}benzoate](/img/structure/B4847743.png)